molecular formula C17H16ClNO2 B5683277 (2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5683277
M. Wt: 301.8 g/mol
InChI Key: CZXHQGWBGGBOFH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methyl group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 4-methylcinnamic acid.

    Amidation Reaction: The 3-chloro-4-methoxyaniline is reacted with 4-methylcinnamic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.

    Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chloro-4-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.

    (2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

    Structural Features: The presence of both chloro and methoxy groups on one phenyl ring and a methyl group on the other phenyl ring makes (2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide unique.

Properties

IUPAC Name

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-14-8-9-16(21-2)15(18)11-14/h3-11H,1-2H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHQGWBGGBOFH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.